REACTION_CXSMILES
|
N[C@@H](C)C(N[C@@H](C)C(N(CC)C[C@H](C)CO[C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[CH2:22][C@@:21]([NH:28][C:29]([O:31][C:32]([CH3:35])([CH3:34])[CH3:33])=[O:30])([C:24]([O:26]C)=[O:25])[CH2:20][CH2:19]2)=O)=O.[OH-].[Li+]>O1CCCC1.CO.O>[C:32]([O:31][C:29]([NH:28][C:21]1([C:24]([OH:26])=[O:25])[CH2:20][CH2:19][C:18]2[C:23](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:22]1)=[O:30])([CH3:35])([CH3:33])[CH3:34] |f:1.2,3.4.5|
|
Name
|
methyl (R)-8-[(S)-3-[[(S)-2-[(S)-2-amino-propionylamino]-propionyl]-ethyl-amino]-2-methyl-propoxy]-2-tert.butoxycarbonylamino-1,2,3,4-tetrahydronaphthalene-2-carboxylate
|
Quantity
|
18 mg
|
Type
|
reactant
|
Smiles
|
N[C@H](C(=O)N[C@H](C(=O)N(C[C@@H](COC=1C=CC=C2CC[C@@](CC12)(C(=O)OC)NC(=O)OC(C)(C)C)C)CC)C)C
|
Name
|
|
Quantity
|
320 μL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purification
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1(CC2=CC=CC=C2CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |